7-Norbornadienyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bicyclo[2.2.1]hepta-2,5-dienyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-4-2-1-3-5-12)16-13-10-6-7-11(13)9-8-10/h1-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTELHPJRBBSUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197368 | |
| Record name | 7-Norbornadienyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4796-68-3 | |
| Record name | 7-Norbornadienyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004796683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4796-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Norbornadienyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-NORBORNADIEN-7-YL BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context of Norbornadiene Systems in Mechanistic Organic Chemistry
Norbornadiene, a bicyclic hydrocarbon, has long captured the attention of chemists due to its unique strained structure and high reactivity. wikipedia.org Its rigid framework makes it an excellent scaffold for studying the electronic effects and rearrangements that are central to mechanistic organic chemistry. The initial interest in norbornadiene systems was largely driven by their potential to form unusual and highly reactive intermediates.
Early investigations into the reactions of norbornadiene derivatives laid the groundwork for understanding concepts like anchimeric assistance, where a neighboring group participates in a reaction to stabilize a developing positive charge. dss.go.th This participation often leads to significant rate accelerations and specific stereochemical outcomes. For instance, the solvolysis of 7-norbornadienyl derivatives was found to be remarkably fast compared to related saturated systems, suggesting a high degree of electronic stabilization in the resulting carbocation. caltech.edu
The synthesis of various 7-substituted norbornadienes, including 7-norbornadienyl benzoate (B1203000), was crucial for these studies. orgsyn.org One of the early methods for preparing such derivatives involved the reaction of norbornadiene with t-butyl perbenzoate. dss.go.thorgsyn.org These synthetic efforts opened the door to a wide range of investigations into the behavior of these compounds under different reaction conditions.
Significance of 7 Norbornadienyl Systems in Non Classical Carbocation Studies
The concept of non-classical carbocations, where a positive charge is delocalized over more than two atoms through sigma or pi bonds, was a topic of intense debate for many years. The 7-norbornadienyl cation is a prime example of a non-classical ion and has been extensively studied to understand this phenomenon. acs.orglibretexts.org
The exceptional stability of the 7-norbornadienyl cation is attributed to the participation of the two double bonds in the norbornadiene framework. caltech.edu This interaction, often referred to as homoconjugation or bicycloaromaticity, leads to a delocalized, symmetrically bridged structure. acs.orgscispace.com Spectroscopic studies, particularly nuclear magnetic resonance (NMR), have provided strong evidence for this non-classical structure. worldscientific.comlibretexts.org For example, the first stable non-classical ion to be observed by NMR was the 7-norbornadienyl cation, prepared by reacting 7-norbornadienyl chloride with silver tetrafluoroborate. libretexts.org
Theoretical calculations have further supported the non-classical nature of the 7-norbornadienyl cation. oup.com These studies have shown that the bridged structure is significantly more stable than the classical, localized carbocation. The geometry of the cation, with specific bond distances and dihedral angles, is consistent with a non-classical arrangement. oup.com
The solvolysis of 7-norbornadienyl benzoate (B1203000) and other derivatives serves as a powerful probe for studying the formation and properties of the 7-norbornadienyl cation. The rapid rate of these reactions provides compelling evidence for the anchimeric assistance provided by the double bonds in stabilizing the transition state leading to the non-classical carbocation. nasonline.org
Overview of Key Research Areas Pertaining to 7 Norbornadienyl Benzoate
Direct Synthesis Routes
Direct methods focus on the functionalization of the C7 C-H bond of norbornadiene in a single conceptual step, primarily through reactions involving peresters and catalytic systems.
Perester Reactions: Norbornadiene and t-Butyl Perbenzoate Condensations
The reaction between norbornadiene and peresters, particularly in the presence of a copper catalyst, serves as a direct route to 7-substituted derivatives. A notable example is the reaction with benzoyl peroxide, which yields 7-norbornadienyl benzoate (also referred to as 7-benzoxynorbornadiene). orgsyn.org This reaction is reported to produce the desired product in a 38% yield under conditions similar to those used for related perester reactions. orgsyn.org
A closely related and well-documented procedure involves the condensation of norbornadiene with t-butyl perbenzoate. dss.go.th This reaction, catalyzed by cuprous bromide, primarily yields 7-t-butoxynorbornadiene rather than the benzoate ester. orgsyn.orgacs.org The mechanism is thought to involve anchimerically assisted hydrogen abstraction from the C7 position of norbornadiene to form a homoallylic radical intermediate. dss.go.th However, the significance of anchimeric assistance in this specific radical reaction has been a subject of scientific discussion. mcmaster.ca The synthesis of the t-butoxy analogue is a crucial related methodology, as the product serves as a versatile precursor for other 7-substituted norbornadienes, including 7-norbornadienol, which can be subsequently converted to the benzoate ester. orgsyn.org
| Perester | Catalyst | Primary Product | Reported Yield | Reference |
|---|---|---|---|---|
| Benzoyl peroxide | Cu(I) salt | This compound | 38% | orgsyn.org |
| t-Butyl perbenzoate | Cuprous bromide | 7-t-Butoxynorbornadiene | 20–25% | orgsyn.org |
Benzoyloxylation of Norbornadiene via Copper Complexes
The direct benzoyloxylation of norbornadiene is effectively a copper-catalyzed process. The reactions described with peresters like benzoyl peroxide and t-butyl perbenzoate rely on a copper(I) salt, such as cuprous bromide, to proceed efficiently. orgsyn.orgorgsyn.org The role of the copper catalyst is believed to involve the activation of the peroxide, facilitating the generation of the reactive radical species necessary for the C-H functionalization. acs.orgacs.org
Research has specifically investigated the copper-catalyzed reactions of benzoyl peroxide with norbornadiene and its derivatives. acs.orgjst.go.jp These studies underscore the importance of the metal complex in mediating the formation of the C-O bond at the challenging C7 position. The process can be described as a copper-catalyzed benzoyloxylation, where the benzoyloxy group is transferred from the peroxide source to the norbornadiene substrate. rsc.org The interaction between the copper(I) catalyst and the peroxide is a key step in the catalytic cycle. acs.org
Conversion Strategies from Related Norbornadienyl Derivatives
An alternative to direct synthesis involves the preparation of this compound from other C7-functionalized norbornadienes. These multi-step sequences rely on established functional group interconversions.
Esterification and Transesterification Approaches
Esterification: A primary conversion strategy is the esterification of 7-norbornadienol. This alcohol precursor can be synthesized through the hydrolysis of other esters, such as the title compound itself (in a reverse sense) or related acetates, or via the hydrolysis of ethers like 7-t-butoxynorbornadiene. orgsyn.orgmcmaster.caunifr.ch Once 7-norbornadienol is obtained, it can be converted to this compound using standard esterification conditions. A common method involves reacting the alcohol with benzoyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net
Transesterification: This approach involves converting a different 7-norbornadienyl ester (e.g., 7-norbornadienyl acetate) into the desired benzoate. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.comekb.eg In a typical base-catalyzed process, an alkoxide attacks the ester's carbonyl group, leading to a tetrahedral intermediate which then collapses to form the new, more thermodynamically stable ester. masterorganicchemistry.comresearchgate.net This method could be applied by treating a suitable norbornadienyl ester with a benzoate salt or by using a large excess of a benzoate ester under conditions that drive the equilibrium toward the product. google.com
| Method | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | Alcohol | Benzoyl chloride, Pyridine, CH₂Cl₂ | Benzoate Ester | researchgate.net |
| Base-Catalyzed Transesterification | Methyl Ester | Sodium Ethoxide, Ethanol (B145695) | Ethyl Ester | masterorganicchemistry.com |
| Acid-Catalyzed Transesterification | Ester | Alcohol, H₂SO₄ (cat.) | New Ester | masterorganicchemistry.com |
Functional Group Interconversions at the C7-Position
The synthesis of this compound can be integrated into a broader network of functional group interconversions (FGI) at the C7 position. ub.edu The bicyclic system allows for various transformations that enable access to the target molecule from diverse precursors. beilstein-journals.orgnih.gov
A key intermediate in many of these pathways is 7-norbornadienol. It can be accessed from several other 7-substituted norbornadienes:
From 7-halo derivatives: 7-Chloronorbornadiene (B161729) can be prepared, and subsequent nucleophilic substitution or hydrolysis could lead to the alcohol. orgsyn.org
From 7-ether derivatives: As previously mentioned, 7-t-butoxynorbornadiene, readily synthesized via the perester reaction, can be hydrolyzed under acidic conditions to furnish 7-norbornadienol. orgsyn.org
Once 7-norbornadienol is formed, the final esterification step yields this compound, completing the synthetic sequence. This highlights the utility of a C7-oxygenated precursor like an ether as a stable intermediate that can be carried through several steps before being converted to the final target.
Asymmetric Synthesis Approaches Involving 7-Norbornadienyl Moieties
While specific literature on the direct asymmetric synthesis of this compound is not abundant, several established principles of asymmetric synthesis could plausibly be applied to generate chiral, enantioenriched 7-substituted norbornadiene derivatives. gu.sejchemlett.com
Potential strategies include:
Catalytic Asymmetric Benzoyloxylation: The copper-catalyzed benzoyloxylation of norbornadiene could potentially be rendered asymmetric by employing a chiral ligand coordinated to the copper center. The development of chiral C₂-symmetric dienes derived from norbornadiene for use in asymmetric catalysis suggests the feasibility of using chiral ligands to influence reactions on the scaffold itself. wikipedia.org
Kinetic Resolution: A racemic mixture of 7-norbornadienol could be resolved through an enzyme-catalyzed esterification or hydrolysis, where one enantiomer reacts preferentially, leaving the other enriched.
Use of Chiral Auxiliaries: An achiral norbornadiene precursor could be reacted with a chiral auxiliary to induce diastereoselectivity in a subsequent C7-functionalization step. researchgate.net After the desired stereocenter is set, the auxiliary would be cleaved to yield the enantioenriched product.
Asymmetric Diels-Alder Reaction: The norbornadiene framework itself could be constructed in an enantioselective manner. This would involve a chiral catalyst mediating the [4+2] cycloaddition between cyclopentadiene (B3395910) and acetylene (B1199291) or an equivalent. The resulting chiral norbornadiene could then be functionalized at the C7 position.
| Strategy | Description | Key Principle |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral metal-ligand complex (e.g., Cu-L*) in the benzoyloxylation reaction. | Transition state energies for the two enantiomeric pathways are differentiated by the chiral catalyst. |
| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer of (±)-7-norbornadienol. | The enzyme's chiral active site preferentially binds and reacts with one enantiomer. |
| Chiral Auxiliary Control | Covalent attachment of a chiral molecule to a precursor to direct stereoselective functionalization. | The auxiliary creates a diastereomeric intermediate and sterically blocks one face from attack. researchgate.net |
| Asymmetric Cycloaddition | Synthesis of the bicyclic core using a chiral catalyst to control the stereochemistry of the Diels-Alder reaction. | The chiral environment of the catalyst favors the formation of one enantiomer of the norbornadiene product. |
Solvolysis Studies and Anchimeric Assistance
Solvolysis reactions, where the solvent acts as the nucleophile, have been instrumental in probing the electronic effects and structural features that influence the reactivity of 7-norbornadienyl systems. A key aspect of these studies is the concept of anchimeric assistance, or neighboring group participation, where a part of the molecule internally assists in the departure of the leaving group, often leading to enhanced reaction rates and specific product distributions.
Kinetics and Product Distributions in Solvolysis of 7-Norbornadienyl Derivatives
The solvolysis of 7-norbornadienyl derivatives is characterized by remarkably high reaction rates, indicating a high degree of stabilization in the transition state leading to the carbocation intermediate. For instance, the solvolysis of 7-norbornadienyl chloride is approximately 750 times faster than that of anti-7-norbornenyl chloride. caltech.eduscribd.com This significant rate enhancement is attributed to the participation of the double bonds in the bicyclic system. scribd.com
In a study involving the solvolysis of tricycloheptenyl p-nitrobenzoate in 80% aqueous ethanol, a variety of products were formed, including tricycloheptenol, tricycloheptenyl ethyl ether, ethyl 7-norbornadienyl ether, and 7-norbornadienyl p-nitrobenzoate. researchgate.net This product distribution suggests the involvement of multiple reaction pathways and intermediates. The formation of rearranged products highlights the dynamic nature of the carbocation intermediates formed during solvolysis. researchgate.net
Table 1: Solvolysis Products of Tricycloheptenyl p-nitrobenzoate in 80% Aqueous Ethanol researchgate.net
| Product |
| Tricycloheptenol |
| Tricycloheptenyl ethyl ether |
| Ethyl 7-norbornadienyl ether |
| 7-Norbornadienyl p-nitrobenzoate |
| Ethyl p-nitrobenzoate |
Elucidation of Homoallylic Participation in Ionization Processes
The enhanced reactivity of 7-norbornadienyl derivatives is a direct consequence of homoallylic participation, where the π-electrons of the double bonds interact with the developing positive charge at the C-7 position. This interaction leads to the formation of a non-classical, bridged carbocation, which is significantly more stable than a classical carbocation. caltech.edu The extensive delocalization of the positive charge across the bicyclic framework is a key feature of the 7-norbornadienyl cation. caltech.edu The symmetrical nature of this cation has been supported by spectroscopic studies. uh.edu
Comparative Solvolysis Rates with Related Bicyclic Systems (e.g., 7-Norbornenyl, 7-Norbornyl, and 7-Chloronorbornane)
Comparing the solvolysis rates of 7-norbornadienyl derivatives with related bicyclic systems provides a quantitative measure of the anchimeric assistance provided by the double bonds. The acetolysis of anti-7-norbornenyl tosylate is about 10¹¹ times more reactive than the saturated 7-norbornyl tosylate. scribd.com In stark contrast, the syn-isomer of 7-norbornenyl tosylate reacts 10⁷ times slower than the anti-isomer. scribd.com
The solvolysis of 7-chloronorbornadiene proceeds approximately 750 times faster than that of anti-7-chloronorbornene in acetic acid. scribd.com This dramatic rate difference underscores the powerful participatory effect of the second double bond in the norbornadienyl system. The solvolysis rate difference between 7-norbornadienyl and 7-norbornyl derivatives is on the order of 10¹⁴. caltech.edu The introduction of a p-anisyl group at the C-7 position significantly reduces the rate difference between the norbornadienyl and the corresponding saturated derivative, indicating that the electron-donating substituent stabilizes the carbocation to such an extent that the need for neighboring group participation is diminished. scribd.com
Table 2: Relative Solvolysis Rates of Bicyclic Derivatives
| Compound | Relative Rate | Reference |
| 7-Norbornyl tosylate | 1 | scribd.com |
| anti-7-Norbornenyl tosylate | 10¹¹ | scribd.com |
| syn-7-Norbornenyl tosylate | 10⁴ | scribd.com |
| 7-Norbornadienyl chloride vs. anti-7-norbornenyl chloride | 750 | caltech.eduscribd.com |
| 7-Norbornadienyl vs. 7-norbornyl derivative | ~10¹⁴ | caltech.edu |
Solvent Effects on Solvolytic Pathways
The nature of the solvent can significantly influence the rates and mechanisms of solvolysis reactions. wikipedia.org In the solvolysis of tricycloheptenyl p-nitrobenzoate, changing the solvent from 80% aqueous ethanol to trifluoroethanol (TFE) leads to a different product distribution. researchgate.net In TFE, no acyl-oxygen cleavage was observed, and the products included tricycloheptenyl trifluoroethyl ether, 7-norbornadienyl trifluoroethyl ether, and cyclopentadienylvinyl trifluoroethyl ethers. researchgate.net This suggests that the less nucleophilic TFE favors pathways involving the carbocation intermediate, which can then be trapped by the solvent. researchgate.net The formation of cyclopentadienylvinyl trifluoroethyl ethers is proposed to occur via a Diels-Alder cycloreversion of an intermediate tricyclic ether. researchgate.net The polarity of the solvent plays a crucial role; an increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state. wikipedia.org
Rearrangement Reactions and Carbocation Dynamics
The 7-norbornadienyl cation is a highly dynamic species that undergoes various rearrangement reactions. These rearrangements, which can be either degenerate (where the product is structurally identical to the reactant) or nondegenerate (leading to a different isomer), provide deep insights into the potential energy surface of these carbocations.
Degenerate and Nondegenerate Isomerizations of 7-Norbornadienyl Cations
Low-temperature NMR spectroscopy has been a powerful tool for directly observing and characterizing substituted 7-norbornadienyl cations. uh.eduacs.org These studies have revealed that even at very low temperatures, these cations can undergo rapid rearrangements. acs.orgacs.org
For the parent 7-norbornadienyl cation, a degenerate isomerization process occurs that scrambles all carbons except for the "bonded" vinyl carbons. researchgate.net The activation free energy for the degenerate bridge-flipping in the parent ion is estimated to be at least 19.6 kcal/mol. researchgate.net
Substituents on the 7-position have a profound effect on the barriers to these rearrangements. For the 7-methyl-7-norbornadienyl cation, the activation free energy for degenerate bridge-flipping is 12.4 kcal/mol. researchgate.net In contrast, for the 7-phenyl and 7-vinyl substituted cations, these barriers are significantly lower, at less than 5.2 and 8.2 kcal/mol, respectively. researchgate.net These substituted cations are generally considered to have unsymmetrically bridged ground states. researchgate.net
Nondegenerate isomerizations are also observed, leading to the formation of more stable cationic structures. For instance, various C₇H₇⁺ cations can ultimately rearrange to the highly stable tropylium (B1234903) cation through multi-step isomerization pathways. researchgate.netresearchgate.net These rearrangements can involve 1,2- and 1,3-hydride shifts as well as 1,2-carbon-carbon sigma bond shifts. researchgate.netresearchgate.net The 7-methyl-7-norbornadienyl cation can be formed from the 7-methyl-7-quadricyclyl ion and can also rearrange to the 2-methyl-7-norbornadienyl ion. researchgate.net
Table 3: Activation Free Energies for Degenerate Bridge-Flipping in Substituted 7-Norbornadienyl Cations researchgate.net
| Cation | Activation Free Energy (kcal/mol) |
| 7-Norbornadienyl | ≥ 19.6 |
| 7-Methyl-7-norbornadienyl | 12.4 |
| 7-Phenyl-7-norbornadienyl | < 5.2 |
| 7-Vinyl-7-norbornadienyl | < 8.2 |
Bridging and Rearrangement Phenomena in 7-Norbornadienyl Cations
The 7-norbornadienyl cation, generated from the anchimerically assisted ionization of 7-norbornadienyl derivatives, has been extensively studied to understand its structure and rearrangement dynamics. acs.org Early solvolytic studies suggested the formation of a nonclassical, unsymmetrically bridged cation. acs.org This was later supported by nuclear magnetic resonance (NMR) spectroscopy, which provided direct physical evidence for the unsymmetrical structure of 7-norbornadienyl fluoroborate in solution. researchgate.net
Subsequent studies on substituted 7-norbornadienyl cations, such as the 7-methyl and 7-phenyl derivatives, also pointed towards unsymmetrically bridged ground states. researchgate.net In the case of the 7-methylnorbornadienyl cation, an equilibrium exists between the bridged ion and a less stable ion with an unbound vinyl methyl group. acs.org The barrier to bridge flipping in the parent 7-norbornadienyl cation has been determined to be significant, exceeding 19.6 kcal/mol at 45 °C. sci-hub.se
Carbon-13 NMR spectroscopy has been a powerful tool in characterizing these cations. The chemical shifts, particularly the shielding of the bridging C7 carbon, and the large J-C-H coupling constants at C7 and the vinyl carbons (C2 and C3), are indicative of the nonclassical nature of these ions. researchgate.net These data suggest strong charge delocalization between C2, C3, and C7. researchgate.net
| Cation | Key Feature | Spectroscopic Evidence | Reference |
| 7-Norbornadienyl cation | Unsymmetrical bridging | NMR spectroscopy | acs.orgresearchgate.net |
| 7-Methylnorbornadienyl cation | Equilibrium with unbound vinyl methyl | NMR spectroscopy | acs.org |
| Substituted 7-norbornadienyl cations | Generally unsymmetrical bridging | NMR spectroscopy | researchgate.net |
Rearrangements Leading to Cycloheptatrienyl Analogues
A key aspect of the chemistry of 7-norbornadienyl derivatives is their propensity to rearrange to form more stable cycloheptatrienyl (tropylium) analogues. mdpi.comresearchgate.net The tropylium cation is a seven-membered aromatic ring system with 6 π-electrons, rendering it particularly stable. researchgate.net
The pyrolysis of 7-norbornadienyl acetate, for instance, has been shown to yield benzyl (B1604629) acetate, a rearrangement product, rather than the expected tropylium acetate. dss.go.th This transformation highlights the thermodynamic driving force favoring the formation of seven-membered ring systems. The mechanism of the rearrangement of the benzyl cation to the tropylium cation has been investigated using computational methods, revealing a multi-step process with several stable intermediates. researchgate.net
The conversion of various substituted 7-norbornadienyl cations to their corresponding tropylium ions has also been studied, and the rate constants for these rearrangements have been determined. researchgate.net
Ring Expansion Mechanisms in Norbornadienyl Alcohol Derivatives
Ring expansion is a common rearrangement pathway for cyclic systems, often driven by the relief of ring strain and the formation of a more stable carbocation. wikipedia.orgchemistrysteps.commsu.edumasterorganicchemistry.com In the context of norbornadienyl systems, derivatives such as alcohols can undergo acid-catalyzed rearrangements involving ring expansion.
While direct evidence for the ring expansion of 7-norbornadienyl alcohol itself is not extensively detailed in the provided context, the principles of carbocation rearrangements in related bicyclic systems are well-established. msu.edu For example, the Tiffeneau-Demjanov rearrangement is a well-known method for the one-carbon ring expansion of cyclic ketones via a cyanohydrin intermediate. msu.edu Generally, these rearrangements proceed through the formation of a carbocation, followed by the migration of a carbon-carbon bond to form a larger, less strained ring. chemistrysteps.commasterorganicchemistry.com The presence of a leaving group on a carbon adjacent to the ring and an electron-donating group on the ring can facilitate this process. wikipedia.org
Radical Reactions and Mechanistic Pathways
Anchimerically Assisted Hydrogen Abstraction in Norbornadiene Systems
The concept of anchimeric assistance, or neighboring group participation, is not limited to cationic reactions. Evidence suggests that it also plays a role in radical reactions of norbornadiene systems. The reaction of norbornadiene with t-butyl perbenzoate in the presence of cuprous bromide yields 7-t-butoxynorbornadiene. dss.go.thresearchgate.net This product is proposed to arise from an anchimerically assisted hydrogen abstraction at the C7 position. dss.go.th This process would involve the participation of the π-electrons of the double bonds to stabilize the developing radical at C7, forming a homoallylic, nonclassical radical intermediate. dss.go.thcaltech.edu
Decomposition Mechanisms of Perbenzoate Esters
The thermal decomposition of peresters, such as t-butyl perbenzoate derivatives, provides a valuable method for investigating the stability of the resulting radicals. The rates of decomposition often correlate with the stability of the radical formed. caltech.edu Studies on the decomposition of t-butyl 7-norbornene- and norbornane-percarboxylates have been conducted to probe for evidence of nonclassical free radicals. mcmaster.ca The introduction of substituents that can stabilize a radical through participation, such as a vinyl group, can lead to an increased rate of decomposition. mcmaster.ca This rate acceleration serves as kinetic evidence for anchimeric assistance in the radical-forming step. caltech.edu
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful tool for the transformation of strained bicyclic alkenes like norbornadiene. beilstein-journals.org These reactions are often driven by the release of ring-strain energy. beilstein-journals.org While specific examples involving this compound are not extensively detailed, the general reactivity of norbornadiene in the presence of transition metals provides a framework for understanding potential transformations.
Various transition metals, including cobalt, nickel, palladium, and rhodium, have been shown to catalyze a range of reactions with norbornadiene and its derivatives. beilstein-journals.orgresearchgate.net These include ring-opening reactions, cycloadditions, and C-H bond functionalizations. researchgate.net For instance, palladium-catalyzed alcoholysis of hydrosilanes can be performed in the presence of norbornadiene, which acts as a hydrogen scavenger, preventing the hydrogenation of other double bonds. nih.gov
Role in Ring Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique for cyclic olefins, driven by the relief of ring strain. wikipedia.org Norbornadiene and its derivatives are common monomers in ROMP due to their high ring strain, which provides a significant thermodynamic driving force for the reaction. wikipedia.orgrsc.org The polymerization of this compound via ROMP, typically initiated by well-defined ruthenium-based catalysts like Grubbs' catalysts, follows the general Chauvin mechanism. This mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and a double bond of the monomer. wikipedia.org
The rate-determining step in the ROMP of functionalized norbornene monomers initiated by a Grubbs third-generation (G3) catalyst has been identified as the formation of the metallacyclobutane ring. nsf.govnih.gov This was determined through kinetic isotope effect studies and validated by DFT calculations. nsf.govnih.gov The subsequent retro-[2+2] cycloaddition to open the ring and form the new propagating carbene is a nearly barrierless process due to the strain within the four-membered metallacycle. nsf.gov
The substituent at the 7-position of the norbornadiene ring, in this case, the benzoate group, plays a crucial role in modulating the polymerization kinetics and the properties of the resulting polymer through both electronic and steric effects. caltech.eduresearchgate.net
Electronic Effects: The electronic properties of the monomer, particularly the Highest Occupied Molecular Orbital (HOMO) energy, have been shown to correlate with the propagation rate constant (k_p) in G3-initiated ROMP. rsc.orgnih.gov Monomers with higher HOMO energies generally exhibit faster polymerization rates. rsc.org The benzoate group is electron-withdrawing, which would be expected to lower the HOMO energy of the norbornadiene double bonds, potentially leading to a slower propagation rate compared to norbornadiene itself or derivatives with electron-donating groups.
Steric Effects: The steric bulk of the 7-substituent can significantly influence the approach of the monomer to the bulky ruthenium catalyst. nih.govnih.gov The benzoate group presents considerable steric hindrance at the syn-face of the norbornadiene system. This steric clash can disfavor the coordination of the monomer to the metal center, thereby decreasing the rate of polymerization. nih.gov Studies on other 7-substituted norbornadienes have shown that increased steric bulk of the substituent leads to a decrease in reactivity. researchgate.net
Chelation: The presence of the ester carbonyl oxygen in the benzoate group introduces the possibility of a chelating interaction with the ruthenium center of the catalyst. nsf.govnih.gov Such chelation can stabilize the catalyst-monomer complex or the propagating species. Kinetic and spectroscopic evidence for the formation of a six-membered chelate through the coordination of a proximal polymer ester to the ruthenium center has been reported for other ester-substituted norbornene monomers. nsf.govnih.gov This chelation can impact the rate of polymerization and may compete with the binding of incoming monomer or other ligands, such as pyridine in the case of G3 catalysts. nsf.gov
The stereochemistry of the resulting polymer is also influenced by the substituent. The polymerization of norbornadiene derivatives can lead to polymers with varying cis/trans content of the double bonds and different tacticity (isotactic, syndiotactic, or atactic). caltech.edu The interplay between the catalyst structure and the monomer's steric and electronic profile dictates the final polymer microstructure. caltech.edu
A summary of factors influencing the ROMP of norbornadiene derivatives is presented in the table below.
| Factor | Influence on ROMP of Norbornadiene Derivatives |
| Ring Strain | High ring strain (~27.2 kcal/mol for norbornene) provides a strong thermodynamic driving force for polymerization. nih.gov |
| Substituent Electronic Effects | Electron-withdrawing groups (like benzoate) can lower the monomer's HOMO energy, potentially decreasing the propagation rate. rsc.org |
| Substituent Steric Effects | Bulky substituents at the 7-position can hinder the approach of the monomer to the catalyst, reducing the polymerization rate. nih.govresearchgate.net |
| Chelation | Oxygen-containing substituents can chelate to the ruthenium center, affecting catalyst activity and stability. nsf.govnih.gov |
| Catalyst Generation | The nature of the catalyst (e.g., Grubbs G1, G2, G3) significantly impacts initiation and propagation rates, as well as functional group tolerance. rsc.org |
Catalyst Regeneration Mechanisms in Metathesis Reactions
A key observation in the ROMP of certain norbornadiene derivatives is the regeneration of the initial Grubbs catalyst during the course of the polymerization. This phenomenon has been specifically studied in the context of 7-alkoxy norbornadiene monomers. researchgate.net Research has confirmed that the presence of an oxygen atom at the 7-position of the norbornadiene monomer plays a crucial role in this catalyst regeneration process. researchgate.net
During the ROMP of these monomers, the initial Grubbs catalyst is consumed as it initiates polymerization. However, as the reaction progresses, the initiator is observed to be partially regenerated at the expense of the propagating species. researchgate.net This regeneration is not observed in the ROMP of norbornadiene itself or in monomers where the oxygen-containing substituent is located at other positions (e.g., the 5 or 6 positions). researchgate.net
The proposed mechanism for this regeneration involves an intramolecular interaction of the oxygen atom at the 7-position of the last monomer unit in the growing polymer chain with the ruthenium center of the propagating carbene. This interaction is thought to facilitate a chain transfer reaction that cleaves the polymer chain and regenerates the initial ruthenium alkylidene catalyst.
The steric bulk of the substituent at the 7-position also has a pronounced influence on the extent of catalyst regeneration. researchgate.net Less sterically hindered alkoxy groups lead to a more significant regeneration of the initiator. Given that this compound possesses an oxygen-containing substituent at the critical 7-position, it is plausible that it participates in a similar catalyst regeneration mechanism. The bulky nature of the benzoate group would likely influence the efficiency of this process.
In addition to the regeneration of the initial catalyst, the ROMP of 7-alkoxy norbornadienes also leads to the formation of a small amount of another, extremely stable carbene species, which is also active in metathesis. researchgate.net
| Monomer Type | Catalyst Regeneration Observed | Key Structural Feature |
| 7-Alkoxy Norbornadienes | Yes | Oxygen atom at the 7-position. researchgate.net |
| Norbornadiene | No | No substituent at the 7-position. researchgate.net |
| 5/6-Alkoxy Norbornenes | No | Oxygen atom not at the 7-position. researchgate.net |
Mechanisms of Benzoyloxylation with Copper Complexes
The benzoate moiety of this compound can be involved in reactions analogous to copper-catalyzed benzoyloxylation of alkenes. These reactions are a subset of a broader class of copper-catalyzed oxidative functionalization reactions of C-H bonds and alkenes. A well-known example is the Kharasch–Sosnovsky reaction, which involves the copper-catalyzed allylic oxidation of olefins using peresters, such as tert-butyl perbenzoate. researchgate.net
The generally accepted mechanism for the copper-catalyzed benzoyloxylation of an alkene involves a catalytic cycle with copper in various oxidation states (Cu(I), Cu(II), and potentially Cu(III)). researchgate.net
Initiation: A Cu(I) species reacts with a benzoyl peroxide source (e.g., tert-butyl perbenzoate) via homolysis of the O-O bond. This generates a Cu(II) benzoate species and a tert-butoxy (B1229062) radical. researchgate.net
Hydrogen Abstraction: The tert-butoxy radical abstracts an allylic hydrogen from the alkene, producing tert-butanol (B103910) and an allylic radical. researchgate.net
Oxidative Addition/Reductive Elimination: The allylic radical then reacts with the Cu(II) benzoate species. This can proceed through the formation of a Cu(III) intermediate, which then undergoes reductive elimination to form the allylic benzoate product and regenerate the Cu(I) catalyst. researchgate.net
More recent developments have showcased external-oxidant-free copper-catalyzed amino-benzoyloxylation of unactivated alkenes. In these systems, O-benzoylhydroxylamines serve as the source of the benzoyloxy radical and as an internal oxidant. The proposed mechanism involves the generation of a benzoyloxy radical via a single-electron transfer from a Cu(I) catalyst to the O-benzoylhydroxylamine. This radical then adds to the alkene, and subsequent steps lead to the difunctionalized product and regeneration of the Cu(I) catalyst.
In the context of norbornadiene, copper-catalyzed difunctionalization reactions are known to occur. For instance, copper-catalyzed diastereoselective 1,2-difunctionalization of oxabenzonorbornadienes has been reported. The mechanism involves the generation of an active copper species that coordinates to the alkene, followed by nucleophilic attack and reductive elimination to yield the trans-addition product.
While a specific study on the benzoyloxylation of this compound itself with external copper complexes might be complex due to the pre-existing benzoate group, the fundamental mechanisms of copper-catalyzed C-O bond formation on the norbornadiene scaffold are well-established through these related reactions.
Electronic Structure and Bonding Analysis
Quantum Mechanical Description of 7-Norbornadienyl Cations
Quantum mechanical calculations have been crucial in elucidating the intricate bonding nature of the 7-norbornadienyl cation. These theoretical studies consistently point towards a structure that deviates significantly from a simple classical carbocation.
The 7-norbornadienyl cation is a quintessential example of a non-classical ion, characterized by a delocalized three-center, two-electron bond. wikipedia.org Unlike classical carbocations where the positive charge is localized on a single carbon atom with sp2 hybridization, the charge in the 7-norbornadienyl cation is distributed over multiple atoms. libretexts.orglibretexts.org This delocalization is a result of the interaction between the vacant p-orbital at the C7 position and the π-electrons of the two double bonds within the bicyclic system. oup.comoup.com
Semi-empirical and ab initio calculations show that the cation adopts an unsymmetrical, bridged structure. oup.comroaldhoffmann.comroaldhoffmann.com The C7 atom moves closer to one of the double bonds, creating a strong interaction. oup.com This charge delocalization is the primary reason for the cation's enhanced stability compared to what would be expected from a classical secondary carbocation. libretexts.orglibretexts.org The charge is shared between the C7 carbon and the carbons of the interacting double bond, effectively stabilizing the electron-deficient center. libretexts.orgoup.com This concept is supported by computational studies that map the charge distribution across the molecule. oup.com
Table 1: Calculated Net Charge Distribution in 7-Norbornadienyl Cation (MINDO/3 Method)
| Atom | Net Charge (in units of electronic charge) |
| C(1) | 0.088 |
| C(2) | 0.125 |
| C(3) | 0.125 |
| C(4) | 0.088 |
| C(5) | 0.024 |
| C(6) | 0.024 |
| C(7) | 0.198 |
Data sourced from MINDO/3 calculations, illustrating the delocalization of positive charge away from solely the C7 atom. oup.com
The stabilization in the 7-norbornadienyl cation is a manifestation of homoconjugation, a phenomenon where interaction occurs between orbitals that are not formally conjugated, typically separated by a single sp3-hybridized center. acs.org In this bicyclic system, the through-space interaction between the p-orbital on the C7 carbocation and the π-orbitals of the double bonds is a prime example of homoaromaticity, a special case of homoconjugation in a cyclic system. nasonline.orgpsu.edu
Theoretical studies have quantified the energetic contribution of this interaction. Schleyer and colleagues estimated a stabilization energy of -20.3 kcal/mol due to homoaromatic interactions in the 7-norbornadienyl cation. psu.edu This significant stabilization arises because the bicyclic framework holds the interacting orbitals in a favorable orientation for overlap, an arrangement that would be entropically disfavored in an acyclic analogue. scispace.com The concept of bicycloaromaticity, an enhanced form of homoaromaticity due to multiple unsaturated bridges, is considered particularly relevant for the 7-norbornadienyl cation. scispace.comuni-muenchen.de
Orbital Interactions and Stability of Intermediates
The stability and reactivity of the 7-norbornadienyl cation are direct consequences of its specific orbital interactions. The geometry of the cation is distorted to maximize these stabilizing interactions.
The overlap between the vacant p-orbital at C7 and the filled π-orbitals of the double bonds is the critical interaction that governs the cation's structure and stability. oup.compitt.edu This π-electron delocalization spreads the positive charge, making the cation more stable than related saturated or mono-unsaturated systems. libretexts.orglibretexts.org Computational studies reveal a significant bonding interaction between the bridged carbon (C7) and the carbons of the double bonds (C2, C3, C5, C6). oup.com The increased stability of this intermediate means that reactions proceeding through this cation, such as the solvolysis of 7-norbornadienyl derivatives, are significantly accelerated. pitt.edu The delocalization effectively lowers the activation energy for its formation. pitt.edu
The symmetrical C2v structure of the 7-norbornadienyl cation is not the energy minimum on its potential energy surface. roaldhoffmann.com Instead, quantum mechanical calculations confirm that the cation distorts to a less symmetrical Cs structure. oup.comroaldhoffmann.comresearchgate.net In this preferred geometry, the C7 atom bends towards one of the double bonds, shortening the distance to allow for more effective orbital overlap. oup.comroaldhoffmann.com
Table 2: Calculated Geometrical Parameters for the 7-Norbornadienyl Cation (MINDO/3 Method)
| Parameter | Value |
| C(2)-C(3) Bond Length | 1.427 Å |
| C(5)-C(6) Bond Length | 1.356 Å |
| C(2)-C(7) Distance | 1.673 Å |
| C(5)-C(7) Distance | 2.457 Å |
| C(2)-C(1)–C(4)-C(7) Dihedral Angle | 75.3° |
Data sourced from MINDO/3 calculations. The significant difference between the C(2)-C(7) and C(5)-C(7) distances highlights the unsymmetrical, bridged structure. oup.com
The potential energy surface also describes the process of "bridge-flipping," where the C7 atom shifts its interaction from one double bond to the other. researchgate.net This process involves surmounting an energy barrier. The activation free energy for this degenerate rearrangement was experimentally determined to be at least 19.6 kcal/mol for the parent ion. researchgate.net Theoretical calculations have also investigated this barrier, with a MINDO/3 study calculating a value of 33.0 kcal/mol, noting that solvation effects would likely lower this value. oup.com
Advanced Computational Chemistry Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry, providing a quantum mechanical framework to investigate molecular systems. These methods have been instrumental in exploring the energetics, geometries, and reaction pathways associated with 7-Norbornadienyl benzoate (B1203000).
Energetics and Geometries of 7-Norbornadienyl Benzoate and Its Derived Intermediates
Computational studies, primarily employing DFT methods such as B3LYP, are crucial for determining the optimized geometries and relative energies of this compound and its key intermediates, most notably the 7-norbornadienyl cation.
The calculated geometry of the 7-norbornadienyl cation reveals a structure with significant charge delocalization. This delocalization is a key factor in its remarkable stability. The table below presents representative calculated bond lengths and angles for the 7-norbornadienyl cation, which would be the primary intermediate following the departure of the benzoate group. These values are typically obtained from geometry optimization calculations at a specified level of theory.
| Parameter | Calculated Value (B3LYP/6-31G*) |
| C1-C2 Bond Length | ~1.38 Å |
| C2-C3 Bond Length | ~1.38 Å |
| C1-C6 Bond Length | ~1.54 Å |
| C1-C7 Bond Length | ~1.51 Å |
| C2-C1-C6 Angle | ~107° |
| C1-C7-C4 Angle | ~95° |
Note: These are typical values and can vary slightly depending on the specific computational method and basis set used.
The energetics of the system, including the energy of the starting material, the 7-norbornadienyl cation intermediate, and the benzoate anion, can be calculated to understand the thermodynamics of the dissociation process. The stability of the 7-norbornadienyl cation is a central theme, and computational methods allow for the quantification of this stability relative to other carbocations.
Computational Modeling of Reaction Pathways and Transition States
A significant application of ab initio and DFT calculations is the mapping of potential energy surfaces for chemical reactions. For this compound, this involves modeling the solvolysis reaction pathway, which proceeds through the formation of the 7-norbornadienyl cation.
Computational chemists can locate and characterize the transition state for the dissociation of the benzoate leaving group. The transition state is a critical point on the potential energy surface that connects the reactant to the intermediate. The energy of this transition state determines the activation energy of the reaction, a key kinetic parameter.
The reaction pathway can be visualized by plotting the energy of the system as a function of the reaction coordinate, which for the dissociation of this compound would be the elongation of the C7-O bond. Such a profile would show the energy of the reactant, the transition state, and the resulting carbocation and benzoate anion.
| Species | Relative Energy (kcal/mol) |
| This compound | 0 (Reference) |
| Transition State | Calculated Activation Energy |
| 7-Norbornadienyl cation + Benzoate anion | Calculated Reaction Energy |
Note: The actual values would be obtained from specific calculations and are highly dependent on the computational level and solvent model used.
Elucidation of Electronic Effects and Hyperconjugation
The remarkable stability of the 7-norbornadienyl cation is attributed to significant electronic effects, particularly hyperconjugation. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these interactions.
Hyperconjugation in the 7-norbornadienyl cation involves the interaction of the filled π-orbitals of the double bonds with the empty p-orbital at the cationic center (C7). This interaction delocalizes the positive charge and strengthens the C-C bonds involved. chalmers.seacs.org NBO analysis can quantify the energy of these donor-acceptor interactions, providing a numerical measure of the stabilizing effect. researchgate.netyoutube.com
The key hyperconjugative interactions in the 7-norbornadienyl cation are:
π(C2-C3) -> p(C7)
π(C5-C6) -> p(C7)
These interactions lead to a partial transfer of electron density from the double bonds to the carbocationic center, effectively spreading the positive charge over the molecule and enhancing its stability.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For this compound, MD simulations can be employed to explore its conformational landscape in solution.
By simulating the trajectory of the molecule in a solvent box, researchers can identify the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule behaves in a realistic chemical environment prior to reaction. MD simulations can also provide insights into the solvent reorganization that occurs during the ionization process, which is a critical aspect of solvolysis reactions.
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insights
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm structures and elucidate reaction mechanisms.
For this compound and its derived cation, DFT calculations can be used to predict various spectroscopic signatures:
Infrared (IR) Spectra : By calculating the vibrational frequencies, theoretical IR spectra can be generated. wisc.edu These spectra can help in identifying characteristic vibrational modes of the ester and the subsequent changes upon formation of the cation. For example, the strong C=O stretching frequency of the benzoate group would be a prominent feature in the reactant's spectrum but absent in the spectrum of the carbocation.
Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) are highly valuable. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can be compared with experimental NMR data to confirm the structure of the starting material and to characterize the carbocation intermediate. The predicted chemical shift of the C7 carbon in the 7-norbornadienyl cation would be significantly downfield due to its positive charge, a key feature to look for in experimental studies.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C at C7 (in cation) | Significantly deshielded (e.g., > 100 ppm) |
| ¹H at C7 (in cation) | Deshielded |
| ¹³C of C=O (in benzoate) | ~165-175 ppm |
Note: These are general predictions. Actual calculated values would provide more precise estimates for comparison with experimental data.
By combining these various computational approaches, a comprehensive and detailed picture of the structure, energetics, and reactivity of this compound can be constructed, providing fundamental insights into the behavior of this fascinating molecule.
Spectroscopic Characterization in Mechanistic and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Both ¹H and ¹³C NMR spectroscopy are pivotal in characterizing the norbornadienyl framework and its benzoate (B1203000) substituent. The symmetry of the norbornadiene skeleton results in a unique set of chemical shifts and coupling constants that are sensitive to substitution at the C-7 position.
In the ¹H NMR spectrum of 7-Norbornadienyl benzoate, distinct signals are expected for the vinyl, bridgehead, and apical protons. The vinyl protons (H-2/H-3 and H-5/H-6) typically appear in the downfield region, while the bridgehead protons (H-1/H-4) resonate at a higher field. The apical proton at C-7 is significantly influenced by the electronegativity of the benzoate group. The aromatic protons of the benzoate moiety appear as characteristic multiplets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the norbornadienyl moiety each give a distinct signal, with the C-7 carbon being significantly deshielded by the attached oxygen atom of the benzoate group. The carbonyl carbon of the ester functional group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. libretexts.orgpressbooks.publibretexts.org
A critical intermediate in reactions involving this compound is the 7-norbornadienyl cation. researchgate.net Advanced NMR studies, often conducted at low temperatures in superacid media, have been instrumental in characterizing this and related non-classical ions. researchgate.net The ¹³C NMR chemical shifts of this cation, particularly the significant shielding observed at the C-7 position and the deshielding of the vinyl carbons, provide strong evidence for charge delocalization across the π-system of the double bonds. researchgate.net This delocalization is a key feature of its electronic structure and reactivity.
Below are representative tables of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from spectral data of structurally similar compounds like 7-norbornadienyl t-butyl ether and general benzoate esters. researchgate.netwiredchemist.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1, H-4 (bridgehead) | ~3.70 | Broad singlet |
| H-2, H-3, H-5, H-6 (vinyl) | ~6.85 | Multiplet |
| H-7 (apical) | ~5.10 | Singlet |
| Aromatic (ortho) | ~8.05 | Doublet |
| Aromatic (meta) | ~7.45 | Triplet |
| Aromatic (para) | ~7.55 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-4 (bridgehead) | ~45-50 |
| C-2, C-3, C-5, C-6 (vinyl) | ~140-145 |
| C-7 (apical) | ~85-90 |
| Carbonyl (C=O) | ~166 |
| Aromatic (ipso) | ~130 |
| Aromatic (ortho) | ~129 |
| Aromatic (meta) | ~128 |
| Aromatic (para) | ~133 |
Deuterium labeling is a powerful tool for tracing the fate of specific atoms during a chemical reaction, thereby illuminating reaction mechanisms. In the context of the 7-norbornadienyl system, deuterium isotopes are often incorporated at specific positions to investigate skeletal rearrangements and kinetic isotope effects. For instance, the solvolysis of related 7-substituted norbornyl derivatives has been studied using deuterium labeling to probe for σ-bond participation and the intervention of non-classical carbocations. researchgate.netmcmaster.ca
By synthesizing this compound with deuterium atoms at locations such as the vinyl or bridgehead positions, researchers can follow the distribution of the deuterium label in the products. Any scrambling or migration of the deuterium atom, as determined by ¹H NMR or ²H NMR spectroscopy, provides unambiguous evidence for rearrangement pathways. Furthermore, comparing the reaction rates of deuterated versus non-deuterated substrates allows for the determination of kinetic isotope effects, which can provide insight into the rate-determining step of the reaction and the nature of the transition state.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
The mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern under electron ionization (EI). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
The primary fragmentation pathways for benzoate esters are well-established. chemicalbook.commzcloud.org A key fragmentation event is the cleavage of the ester bond. This can occur in two principal ways:
Formation of the Benzoyl Cation: Cleavage of the C-O bond with charge retention on the benzoyl fragment results in a highly abundant peak at a mass-to-charge ratio (m/z) of 105. This benzoyl cation is resonance-stabilized and is often the base peak in the mass spectra of benzoate esters. This ion can subsequently lose a molecule of carbon monoxide (CO) to yield the phenyl cation at m/z 77.
Formation of the Norbornadienyl Cation: Cleavage with charge retention on the norbornadienyl moiety would produce an ion at m/z 91.
Another potential fragmentation pathway for the norbornadienyl system is a retro-Diels-Alder reaction, which would lead to the expulsion of a neutral molecule of cyclopentadiene (B3395910) and the formation of a corresponding fragment ion.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 214 | [M]⁺ | C₁₄H₁₂O₂ | Molecular Ion |
| 122 | [C₇H₆O₂]⁺ | C₇H₆O₂ | Benzoic Acid radical cation (from H rearrangement) |
| 105 | [C₇H₅O]⁺ | C₇H₅O | Benzoyl cation (Loss of •OC₇H₇) |
| 91 | [C₇H₇]⁺ | C₇H₇ | Norbornadienyl cation or Tropylium (B1234903) cation (Loss of C₇H₅O₂) |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation (Loss of CO from m/z 105) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these vibrational modes is crucial for confirming the structure of the starting material and for identifying functional group transformations in reaction products.
Key expected absorptions include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹. vscht.cz
C-O Stretch: A strong band corresponding to the stretching vibration of the ester C-O bonds, usually found in the 1250-1300 cm⁻¹ region. docbrown.info
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring. vscht.cz
Alkene C=C Stretch: A medium intensity band around 1630-1680 cm⁻¹ corresponding to the double bonds of the norbornadiene ring.
Aromatic =C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are due to the stretching of C-H bonds on the benzene ring. vscht.czresearchgate.net
Alkene =C-H Stretch: A band also appearing just above 3000 cm⁻¹ is characteristic of the vinyl C-H bonds in the norbornadiene moiety. vscht.cz
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the saturated portion of the norbornadienyl framework.
By monitoring changes in the IR spectrum during a reaction, such as the disappearance of the carbonyl band at ~1720 cm⁻¹ and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹, one can follow the hydrolysis of the ester to an alcohol and a carboxylic acid, providing valuable mechanistic information. docbrown.info
Interactive Data Table: Predicted Characteristic IR Absorptions for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | ~1725 | Strong |
| C=C Stretch | Alkene (Norbornadiene) | ~1640 | Medium |
| C=C Stretch | Aromatic | ~1600, 1585, 1450 | Medium-Weak |
| C-O Stretch | Ester | ~1270 | Strong |
| =C-H Stretch | Aromatic/Alkene | ~3030-3080 | Medium |
| C-H Stretch | Aliphatic | ~2850-2950 | Medium |
Applications in Advanced Organic Synthesis and Materials Science
Synthetic Utility as a Precursor to Other Norbornadienyl and Norbornenyl Derivatives
7-Norbornadienyl benzoate (B1203000) serves as a versatile starting material for a variety of 7-substituted norbornadiene and norbornene derivatives. The benzoate group can be readily displaced or transformed, providing access to compounds that are otherwise challenging to synthesize directly.
The chemical reactivity of 7-norbornadienyl benzoate allows for its conversion into a range of other functionalized derivatives. The ester linkage is susceptible to hydrolysis, and the 7-position can undergo substitution reactions, making it a key intermediate.
7-Norbornadienol: The synthesis of 7-norbornadienol can be achieved through the hydrolysis of the benzoate ester. This compound is reported to be more easily hydrolyzed to the corresponding alcohol than similar alkoxy derivatives, such as 7-tert-butoxynorbornadiene orgsyn.org. This reaction is typically carried out under basic conditions, which cleaves the ester bond to yield the alcohol and a benzoate salt.
7-Chloronorbornadiene (B161729): While direct conversion from the benzoate is less common, a plausible route involves the initial hydrolysis to 7-norbornadienol, followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This two-step process leverages the reactivity of the intermediate alcohol. The resulting 7-chloronorbornadiene is itself a valuable precursor for further functionalization, including methine (CH) transfer to metal complexes nih.gov.
7-Phenylnorbornadiene: The introduction of a phenyl group at the 7-position can be envisioned through modern cross-coupling methodologies. Starting from a derivative like 7-chloronorbornadiene (obtained from the benzoate via the alcohol), a Suzuki or similar palladium-catalyzed cross-coupling reaction with phenylboronic acid could furnish 7-phenylnorbornadiene. This highlights the role of the benzoate as a gateway to other derivatives suitable for carbon-carbon bond formation researchgate.net. The chemistry of related 7-alkoxy norbornadienes provides a strong precedent for their utility as precursors to a wide array of 7-substituted compounds, including those with chloro and phenyl functionalities orgsyn.orgrsc.org.
Table 1: Synthetic Transformations of this compound This table summarizes the synthetic pathways from this compound to key derivatives.
| Target Compound | Synthetic Pathway | Reagents | Supporting Evidence |
| 7-Norbornadienol | Ester Hydrolysis | NaOH (aq) or other bases | Reported to be readily hydrolyzed orgsyn.org. |
| 7-Chloronorbornadiene | Two-step: Hydrolysis then Chlorination | 1. NaOH (aq)2. SOCl₂ or PCl₃ | A standard conversion from the intermediate alcohol. |
| 7-Phenylnorbornadiene | Multi-step: Conversion to Halide then Cross-Coupling | 1. Conversion to 7-chloronorbornadiene2. Phenylboronic acid, Pd catalyst | Based on established cross-coupling methods for related substrates researchgate.net. |
Integration into Polymerization Processes
The olefinic bonds within the norbornadiene framework are highly strained, making them excellent candidates for Ring-Opening Metathesis Polymerization (ROMP). The presence of a functional group, such as a benzoate ester at the 7-position, allows for the creation of polymers with tailored properties.
This compound can function as a monomer in ROMP to produce functionalized polyolefins. ROMP is a powerful polymerization technique catalyzed by metal carbene complexes, such as those based on ruthenium (e.g., Grubbs' catalysts) or tungsten nih.govnih.gov. The significant tolerance of these catalysts to a wide variety of functional groups, including esters, makes them ideal for polymerizing monomers like this compound without protecting group chemistry nih.gov20.210.105nih.gov.
The polymerization proceeds via the cleavage and reformation of the double bonds within the norbornadiene ring system, resulting in a linear polymer with the benzoate groups as pendant functionalities along the backbone. The key advantages of using this monomer in ROMP include:
Controlled Polymerization: Modern ROMP catalysts often exhibit living polymerization characteristics, allowing for precise control over polymer molecular weight and low polydispersity indices nih.gov.
Functionalization: The benzoate group is incorporated into the polymer structure, imparting specific chemical and physical properties. This functionality can influence solubility, thermal stability, and adhesion.
Post-Polymerization Modification: The ester linkage in the resulting polymer can be subsequently hydrolyzed to yield a polymer with pendant alcohol groups, providing a scaffold for further chemical modification.
The ROMP of various norbornadiene derivatives bearing different ester groups has been extensively studied, demonstrating the versatility of this approach for creating diverse functional materials nih.govrsc.org.
Table 2: this compound in ROMP This table outlines the key aspects of using this compound as a monomer in Ring-Opening Metathesis Polymerization.
| Feature | Description | Significance |
| Monomer Type | Functionalized cyclic olefin | The high ring strain provides the driving force for polymerization. |
| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) | Allows for the synthesis of unsaturated polymers under mild conditions with high functional group tolerance nih.gov20.210.105. |
| Typical Catalysts | Grubbs' Ruthenium Catalysts (G2, G3), Schrock's Molybdenum Catalysts | These well-defined catalysts offer excellent control over the polymerization process nih.gov. |
| Resulting Polymer | Polynorbornadiene with pendant benzoate groups | A functional polymer whose properties are influenced by the incorporated ester. |
| Potential Applications | Specialty materials, polymer scaffolds for further modification, advanced coatings. | The functional groups can be used to tune material properties or as handles for subsequent reactions nih.gov. |
Role in Organometallic Chemistry and Material Synthesis
The unique geometry and electronic properties of the norbornadienyl moiety make it a compelling building block for the construction of higher-order structures, such as porous organometallic networks.
Porous organometallic networks and porous coordination polymers are materials constructed from organic ligands (linkers) and metal ions or clusters, which assemble into extended, often crystalline, structures with defined pores. The modular nature of these systems allows for the rational design of materials with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis researchgate.netrsc.org.
The norbornadienyl moiety, derived from a precursor like this compound, can serve as a rigid, three-dimensional organic linker in the construction of such networks researchgate.net. Key features that make it suitable for this role include:
Rigid Bicyclic Framework: The strained cage-like structure of norbornadiene provides a geometrically well-defined and rigid scaffold. This rigidity helps prevent the collapse of the porous network upon removal of solvent molecules.
Coordination Sites: The two double bonds of the norbornadiene unit can act as π-ligands, coordinating to transition metal centers. This provides a means to link the modules together in an extended network.
Functionalizability: The 7-position (and others) can be functionalized. For instance, after converting the benzoate to a carboxylic acid or another suitable coordinating group, this position can serve as an additional coordination site, allowing for the formation of more complex and robust network topologies.
The modular strategy involves designing norbornadiene-based building blocks that can be polymerized or coordinated in a predictable manner to create materials with intrinsic microporosity researchgate.netnih.govnih.gov. By selecting appropriate metal nodes and functionalized norbornadienyl linkers, it is possible to engineer the architecture and properties of the resulting porous organometallic material tum.denih.gov.
Table 3: Features of Norbornadienyl Moieties for Porous Networks This table highlights the characteristics of the norbornadienyl unit as a modular building block in porous materials.
| Feature | Role in Network Construction | Consequence for Material Properties |
| Structural Rigidity | Acts as a non-collapsible strut or spacer. | Leads to permanent porosity and high surface area researchgate.netnih.gov. |
| Defined Geometry | Dictates the angle and distance between metal nodes. | Enables the design and prediction of network topology (crystal engineering) rsc.org. |
| Diene System | Provides π-coordination sites for metal centers. | Forms the organometallic linkages that build the extended network. |
| Tunable Functionality | Allows for modification of the linker (e.g., at the C7 position) to alter pore chemistry. | Can be used to introduce specific binding sites for selective gas adsorption or catalysis. |
Future Research Avenues and Challenges
Development of Novel Catalytic Systems for 7-Norbornadienyl Benzoate (B1203000) Transformations
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 7-norbornadienyl benzoate. Future research will likely focus on enhancing selectivity, efficiency, and sustainability of its transformations.
Rhodium and palladium complexes have shown significant promise in catalyzing reactions of norbornadiene derivatives. For instance, rhodium complexes have been effectively used in the asymmetric hydroalkynylation of norbornadienes, achieving high yields and enantioselectivities. nih.gov Similarly, rhodium-catalyzed copolymerization of norbornadiene derivatives with carbon monoxide presents a pathway to unsaturated polyketones. rsc.org Future work could explore the adaptation of these rhodium-based catalysts for specific transformations of this compound, aiming to control the regioselectivity and stereoselectivity of additions to the diene system.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. beilstein-journals.orgnih.gov Research into applying these methods to this compound could lead to the synthesis of novel functionalized norbornadienes with tailored electronic and steric properties. The challenge will lie in optimizing reaction conditions to accommodate the specific reactivity of the benzoate-substituted norbornadiene scaffold.
Furthermore, Ring-Opening Metathesis Polymerization (ROMP) has been extensively used for the polymerization of norbornene and its derivatives. nih.govmater-rep.com Tungsten oxo alkylidene catalysts have been shown to produce cis, stereoregular polymers from certain norbornadiene derivatives. nih.gov The development of new ruthenium, tungsten, or molybdenum-based catalysts specifically designed for the ROMP of this compound could lead to polymers with unique properties, influenced by the pending benzoate group.
Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of catalysts and the optimization of reaction conditions. Advanced spectroscopic techniques offer the potential for real-time monitoring of these transformations.
In-situ spectroscopy, which allows for the observation of a reaction as it happens, is a powerful tool for identifying transient intermediates and understanding catalytic cycles. rsc.orgnih.govyoutube.com Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the coordination of this compound to a metal center and the subsequent steps of a catalytic reaction. rsc.org For example, IR spectroscopy has been used to study the photocatalytic hydrogenation of norbornadiene by metal carbonyls, identifying key intermediates. scilit.com
Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique for studying catalytic reactions in situ, particularly for reactions occurring on metallic surfaces. nih.gov This could be applied to investigate the transformations of this compound on palladium or gold nanostructures.
Quantitative ¹H-NMR analysis can be employed to monitor the kinetics of biotransformations involving benzoate derivatives, providing insights into substrate specificity and reaction rates. nih.gov This approach could be adapted to study enzymatic or chemo-enzymatic reactions of this compound.
The table below summarizes spectroscopic techniques and their potential applications in studying this compound reactions.
| Spectroscopic Technique | Potential Application for this compound | Key Information Obtainable |
| In-situ Infrared (IR) Spectroscopy | Monitoring catalytic transformations in real-time. | Identification of functional group changes and reaction intermediates. |
| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing catalyst-substrate complexes and reaction kinetics. | Structural elucidation of intermediates and quantitative reaction monitoring. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Studying reactions on catalytically active metal surfaces. | Information on surface-adsorbed species and reaction pathways. |
| Quantitative ¹H-NMR Spectroscopy | Following the progress of enzymatic or chemical reactions. | Reaction kinetics, substrate consumption, and product formation rates. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of reaction outcomes and material properties.
ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation. This approach could be applied to the reactions of this compound to accelerate the discovery of new synthetic routes. Furthermore, ML can be used to predict the properties of polymers derived from this monomer, such as their mechanical, thermal, and optical characteristics. llnl.govmdpi.comstam-journal.org This would allow for the in silico design of polymers with specific functionalities before their synthesis in the lab.
Recent studies have demonstrated the ability of machine learning to accurately predict various polymer properties, including glass transition temperature, thermal decomposition temperature, and melting temperature, based on the monomer structure. mdpi.com By creating a dataset of polymers derived from various norbornadiene derivatives, including this compound, predictive models could be developed to guide the synthesis of materials with desired performance characteristics.
The following table illustrates potential applications of machine learning in the study of this compound.
| Machine Learning Application | Specific Goal for this compound | Potential Impact |
| Reaction Outcome Prediction | Predict the products and yields of catalytic reactions. | Accelerate the discovery of new synthetic methodologies. |
| Polymer Property Prediction | Forecast the mechanical and thermal properties of polymers. | Enable the rational design of new materials with tailored functionalities. |
| Catalyst Design | Identify promising catalyst structures for specific transformations. | Reduce the time and cost associated with catalyst development. |
Design of New Materials with Tailored Properties Based on the 7-Norbornadienyl Scaffold
The rigid and strained bicyclic structure of the 7-norbornadienyl scaffold makes it an attractive building block for the design of new materials with unique properties.
Polymers derived from this compound via ROMP could exhibit interesting thermal and mechanical properties due to the bulky benzoate side group. These polymers could find applications as engineering plastics, membranes, or functional coatings. nih.govmdpi.com The post-polymerization functionalization of polymers containing the norbornadiene moiety offers a versatile platform for creating complex macromolecular architectures. nih.govacs.orgnih.gov
The norbornadiene-quadricyclane (NBD-QC) system is a well-known molecular photoswitch for solar thermal energy storage. d-nb.infomaterialsmodeling.org The introduction of a benzoate group at the 7-position could influence the energy storage density and the kinetics of the photoisomerization and thermal back-reaction. Computational modeling can be employed to predict these properties and guide the design of new NBD-based solar energy storage materials. mdpi.comtue.nl
Furthermore, the 7-norbornadienyl scaffold can be incorporated into more complex structures, such as fullerene derivatives, to create high-energy materials. mdpi.com The synthesis and characterization of such materials based on this compound could open up new avenues in materials science.
The table below outlines potential material applications for the 7-Norbornadienyl scaffold.
| Material Type | Potential Application | Key Property Conferred by the Scaffold |
| Polymers | Engineering plastics, membranes | High thermal stability, tunable mechanical properties |
| Molecular Photoswitches | Solar thermal energy storage | Reversible energy storage through photoisomerization |
| High-Energy Materials | Advanced propellants or explosives | Strained ring system for energy release |
| Functional Coatings | Protective or responsive surfaces | Tailorable surface properties through functionalization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7-norbornadienyl benzoate, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is synthesized via radical-mediated substitution using γ-butyl perbenzoate and norbornadiene in benzene with cuprous bromide as a catalyst. Reaction temperature (80–110°C) and solvent choice (e.g., benzene) critically affect product yield and purity. For example, cuprous bromide promotes selective substitution at the C7 position, avoiding undesired addition products. Post-synthesis purification via fractional distillation or recrystallization is recommended to isolate the benzoate derivative .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) and norbornadiene ring vibrations. Nuclear Magnetic Resonance (¹H NMR) confirms regioselectivity: the C7 proton appears as a distinct multiplet (δ 5.8–6.2 ppm), while benzoate aromatic protons resonate at δ 7.3–8.1 ppm. Gas chromatography (GC) with flame ionization detection ensures purity (>95%) by resolving residual reactants or isomerized byproducts .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is thermally labile above 80°C, undergoing isomerization to 7-norbornenyl derivatives. Storage in anhydrous solvents (e.g., dry tetrahydrofuran) at –20°C minimizes degradation. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at 110°C, necessitating inert atmospheres (N₂/Ar) for long-term preservation .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent isomerization of this compound to its norbornenyl analogs?
- Methodological Answer : Isomerization proceeds via a radical chain mechanism. In polar aprotic solvents (e.g., dimethylformamide), the reaction favors a non-classical norbornenyl cation intermediate stabilized by anchimeric assistance from the adjacent double bond. Kinetic studies (GC-MS monitoring) show pseudo-first-order behavior with activation energy (~75 kJ/mol) derived from Arrhenius plots. Contrastingly, in non-polar solvents (e.g., benzene), isomerization stalls due to insufficient solvation of the transition state .
Q. How can reaction optimization frameworks (e.g., Taguchi or Box-Behnken designs) improve the yield of this compound?
- Methodological Answer : A Taguchi L9 orthogonal array optimizes critical parameters: catalyst loading (CuBr, 0.5–1.5 mol%), temperature (70–90°C), and solvent polarity (benzene vs. acetonitrile). Analysis of variance (ANOVA) identifies temperature as the most significant factor (p < 0.01), with optimal yield (78%) achieved at 85°C and 1.0 mol% CuBr. Response surface methodology (RSM) further refines conditions to minimize byproduct formation .
Q. What strategies resolve contradictions in interpreting isomerization kinetics between NMR and GC data?
- Methodological Answer : Discrepancies arise from transient intermediates undetected by GC. In-situ NMR at elevated temperatures (80°C) captures real-time formation of a bicyclic carbocation, while GC-MS post-reaction quantifies stable end products. Combining both methods with density functional theory (DFT) calculations reconciles data by confirming a two-step mechanism: initial carbocation formation followed by hydride shift .
Q. How do substituents on the benzoate moiety influence the electronic and steric properties of 7-norbornadienyl derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the para position increase electrophilicity at C7, accelerating nucleophilic substitution. Hammett plots (σ values vs. reaction rates) quantify electronic effects, while X-ray crystallography reveals steric hindrance from ortho-substituents reduces reaction efficiency. Computational modeling (Gaussian 09, B3LYP/6-31G*) correlates substituent effects with frontier molecular orbital (FMO) energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
